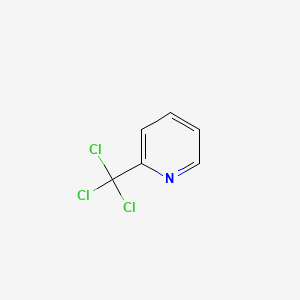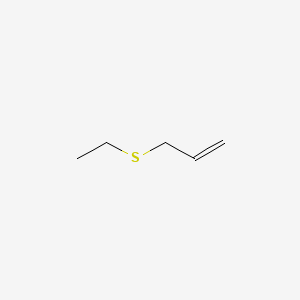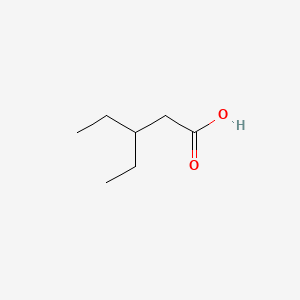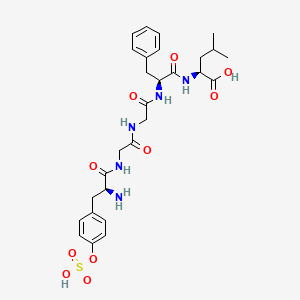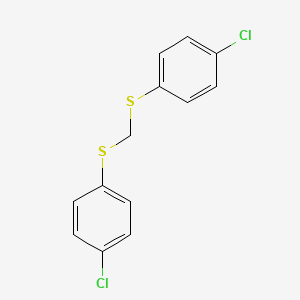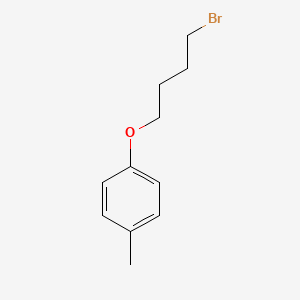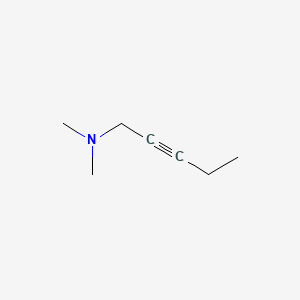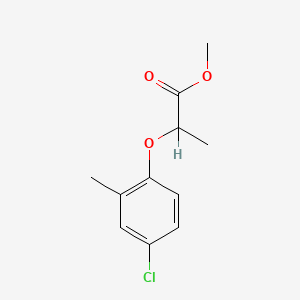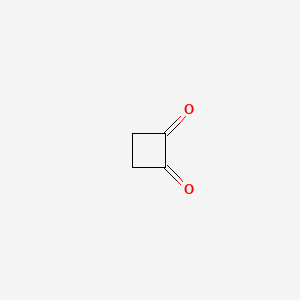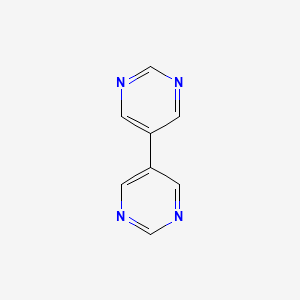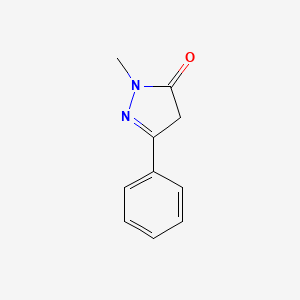
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
Descripción general
Descripción
“3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” is a chemical compound with the formula C10H10N2O . It is also known by other names such as Norphenazone, Edaravone, and Methylphenylpyrazolone . The molecular weight of this compound is 174.1992 .
Molecular Structure Analysis
The molecular structure of “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” can be represented by the InChI string: InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This structure can be viewed using specific software that can interpret this InChI string .Physical And Chemical Properties Analysis
The compound “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” has a molecular weight of 174.1992 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not provided in the search results.Aplicaciones Científicas De Investigación
1. Green Chemistry and Synthesis
- Biopolymer Catalysts : Utilization of cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, for synthesizing 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), including derivatives of 3H-Pyrazol-3-one. This method emphasizes cost efficiency, minimal environmental impact, and high yields (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
2. Anticancer Research
- Synthesis of Biologically Active Compounds : Derivatives of 3H-Pyrazol-3-one have been synthesized as intermediates for developing various biologically active compounds, showing potential in cancer therapy. This includes exploring the synthetic optimization for industrial production (Liu, Xu, & Xiong, 2017).
3. Pharmaceutical Applications
- Antibacterial and Antifungal Properties : Synthesis of 3H-Pyrazol-3-one derivatives with reported antibacterial, antifungal, analgesic, and anti-inflammatory activities, indicating a broad spectrum of potential pharmaceutical applications (More et al., 2021).
4. Molecular Structure Analysis
- Crystal and Molecular Structures : Detailed examination of crystal and molecular structures of 3H-Pyrazol-3-one derivatives, providing insights into their tautomeric forms and intermolecular interactions (Kimura, Okabayashi, & Yasuoka, 1983).
5. Metal Complex Synthesis
- Cytotoxicity and Molecular Docking : Investigation of complexes containing 3H-Pyrazol-3-one derivatives, exploring their cytotoxic activity against cancer cell lines and potential as metal-binding ligands (Shafeeulla et al., 2017).
Propiedades
IUPAC Name |
2-methyl-5-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXIJMXBXHWPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194693 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
CAS RN |
41927-50-8 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41927-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

